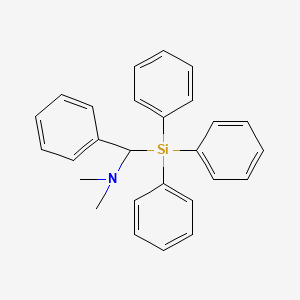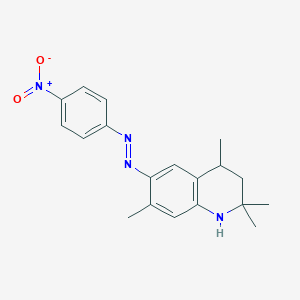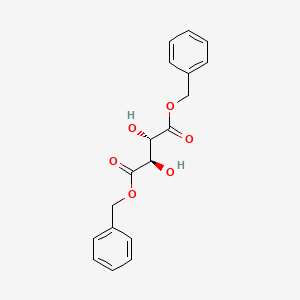
9-Anthracenylmethyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenylmethyl methyl sulfide is an organic compound with the molecular formula C16H14S It is characterized by the presence of an anthracene moiety attached to a methyl sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenylmethyl methyl sulfide typically involves the reaction of 9-anthracenemethanol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{9-Anthracenemethanol} + \text{Methylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Anthracenylmethyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the methyl sulfide group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate (CAN).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced sulfur-containing products.
Substitution: Substitution reactions involve the replacement of the methyl sulfide group with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield nitration and oxidation products, while reduction with sodium borohydride can produce reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
9-Anthracenylmethyl methyl sulfide has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 9-anthracenylmethyl methyl sulfide involves the formation of sulfur-centered radical cations through one-electron oxidation. These radical cations can undergo various reactions, including intramolecular electron transfer and bond cleavage. The molecular targets and pathways involved in these reactions are influenced by the presence of the anthracene moiety, which facilitates electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
- 9-Anthracenylmethyl phenyl sulfide
- 9-Anthracenylmethyl hexyl sulfide
- 9-Anthracenylmethyl p-tolyl sulfide
Comparison: Compared to similar compounds, 9-anthracenylmethyl methyl sulfide is unique due to its specific combination of the anthracene moiety and the methyl sulfide group. This combination imparts distinct chemical properties, such as enhanced fluorescence and reactivity towards oxidation and substitution reactions. The presence of the anthracene moiety also makes it a valuable probe for studying electron-transfer mechanisms .
Eigenschaften
CAS-Nummer |
61574-53-6 |
|---|---|
Molekularformel |
C16H14S |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
9-(methylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
InChI-Schlüssel |
RDAUVXVQAOJOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)



![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)
![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)


